4-Chloro-2-(difluoromethoxy)benzaldehyde
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Overview
Description
“4-Chloro-2-(difluoromethoxy)benzaldehyde” is a chemical compound with the molecular formula C8H5ClF2O2 . It is a difluoromethoxy substituted benzaldehyde .
Molecular Structure Analysis
The InChI code for “4-Chloro-2-(difluoromethoxy)benzaldehyde” is 1S/C8H5ClF2O2/c9-7-3-6 (13-8 (10)11)2-1-5 (7)4-12/h1-4,8H
. This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-2-(difluoromethoxy)benzaldehyde” include a molecular weight of 206.58 , a boiling point of 222 °C , and a density of 1.302 g/mL at 25 °C . The compound is a clear liquid .
Scientific Research Applications
Infrared Spectroscopy
4-Chloro-2-(difluoromethoxy)benzaldehyde: is used in infrared (IR) spectroscopy to study molecular vibrational transitions. This technique helps in identifying functional groups in organic and inorganic compounds. The compound’s IR spectral data can be analyzed to understand compound-solvent interactions and the solvent effect on carbonyl stretching vibration .
Pharmaceutical Chemistry
In the pharmaceutical industry, derivatives of benzaldehyde, like 4-Chloro-2-(difluoromethoxy)benzaldehyde , are used to design compounds that increase the oxygen affinity of human hemoglobin and inhibit sickle erythrocytes. These derivatives can have therapeutic applications in treating conditions like sickle cell anemia .
Antimicrobial and Antioxidant Properties
Substituted chalcones obtained using benzaldehyde derivatives exhibit antimicrobial and antioxidant properties. These properties make them valuable in research aimed at developing new antimicrobial agents and antioxidants .
Solvent Effect Studies
The compound is used in solvent effect studies, which are crucial for understanding how different solvents influence the properties of a substance. This information is vital for the development of new chemical processes and products .
Safety and Hazards
properties
IUPAC Name |
4-chloro-2-(difluoromethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-6-2-1-5(4-12)7(3-6)13-8(10)11/h1-4,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIQXMVKVMXMQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(difluoromethoxy)benzaldehyde |
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